molecular formula C27H23N5O3 B11149106 7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11149106
M. Wt: 465.5 g/mol
InChI Key: DQXHGJFUWJWCRP-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]) with a benzyl group at position 7 and a 4-methoxyphenylmethyl carboxamide substituent at position 3.

Properties

Molecular Formula

C27H23N5O3

Molecular Weight

465.5 g/mol

IUPAC Name

7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H23N5O3/c1-35-20-12-10-18(11-13-20)16-29-26(33)21-15-22-25(30-23-9-5-6-14-31(23)27(22)34)32(24(21)28)17-19-7-3-2-4-8-19/h2-15,28H,16-17H2,1H3,(H,29,33)

InChI Key

DQXHGJFUWJWCRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can modify the imino and oxo groups, leading to different derivatives.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups, providing a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

  • Key Differences :
    • Substituents : A 4-fluorophenylmethyl group replaces the 4-methoxyphenylmethyl at the carboxamide position, introducing electron-withdrawing effects. A pentyl chain at position 7 contrasts with the benzyl group in the target compound, increasing lipophilicity.
    • Additional Modifications : An 11-methyl group alters steric hindrance within the tricyclic core .

Spiro[4.5]decane Derivatives (e.g., 8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-diones)

  • Key Differences :
    • Core Structure : A spirocyclic framework replaces the tricyclic system, incorporating benzothiazole and oxa-aza rings.
    • Functional Groups : Hydroxyl and pyrrolidine-carbonyl groups enhance hydrogen-bonding diversity, influencing crystal packing .
  • Implications : The spiro architecture may confer distinct conformational rigidity, altering bioavailability compared to the planar tricyclic system of the target compound.

Substituent Effects and Functional Group Analysis

Compound R7 Substituent Carboxamide Substituent Additional Groups Core Structure Hydrogen-Bonding Propensity
Target Compound Benzyl 4-Methoxyphenylmethyl None 1,7,9-Triazatricyclo[8.4.0.03,8] High (methoxy as H-bond acceptor)
N-[(4-Fluorophenyl)methyl] analogue Pentyl 4-Fluorophenylmethyl 11-Methyl Same as target Moderate (fluoro as weak acceptor)
Spiro[4.5]decane derivatives Varies Benzothiazolyl Hydroxyl, pyrrolidine Spiro[4.5]decane High (hydroxyl and carbonyl donors)

Key Observations :

  • Electronic Effects : The 4-methoxyphenyl group in the target compound enhances electron density, favoring π-π stacking and polar interactions, whereas fluorophenyl or benzothiazole substituents prioritize hydrophobic or metal-coordinating properties.
  • Lipophilicity : The pentyl chain in the fluorophenyl analogue increases logP values compared to the benzyl group, suggesting improved membrane permeability but reduced aqueous solubility.

Methodological Considerations in Structural Analysis

Crystallographic tools such as SHELXL (for refinement ) and ORTEP-3 (for graphical representation ) are critical for resolving the tricyclic core’s stereochemistry. For example, SHELX’s robustness in handling high-resolution data ensures precise bond-length and angle measurements, while WinGX facilitates data integration for small-molecule studies. Hydrogen-bonding patterns, analyzed via graph-set theory , reveal that the methoxy group in the target compound participates in C–H···O interactions, stabilizing its crystal lattice.

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